N,N-Diethyl-N'-(4-methoxybenzylidene)ethylenediamine
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Overview
Description
N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.344 g/mol . It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine typically involves the condensation reaction between N,N-diethylethylenediamine and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction will regenerate the original amine and aldehyde.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the imine group. This coordination can influence the reactivity and properties of the metal center, making the compound useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N’-(2,4-dinitrophenyl)ethylenediamine
- N,N-Dimethyl-N’-(4-methoxybenzyl)-N’-(2-pyridyl)ethylenediamine
- N,N’-Bis-(4-methoxybenzylidene)ethylenediamine
Uniqueness
N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine is unique due to its specific structure, which includes a methoxybenzylidene group. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Properties
CAS No. |
92492-99-4 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4-methoxyphenyl)methylideneamino]ethanamine |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)11-10-15-12-13-6-8-14(17-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
JFHZNIWFTKKGNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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